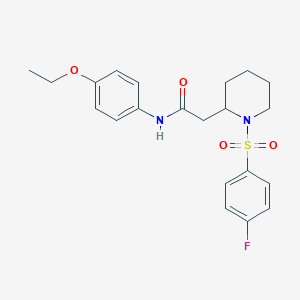

N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-2-28-19-10-8-17(9-11-19)23-21(25)15-18-5-3-4-14-24(18)29(26,27)20-12-6-16(22)7-13-20/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKOWVRFFZEGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is often introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.

Attachment of the Ethoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-ethoxyphenyl halides or similar compounds under nucleophilic substitution conditions.

Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonyl group in N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is hypothesized to play a crucial role in this activity by enhancing the compound's interaction with bacterial enzymes or receptors.

| Compound | Activity Against | MIC (μM) |

|---|---|---|

| N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | E. coli, S. aureus | TBD |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its action on cyclooxygenase enzymes (COX). Inhibitors of COX are critical in managing inflammatory diseases and pain. Studies suggest that modifications to the piperidine ring can enhance selectivity and potency against COX isoforms.

Cancer Research

Recent findings indicate that compounds containing sulfonamide groups may exhibit anticancer properties by interfering with tumor growth pathways. The structural characteristics of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide suggest potential activity against specific cancer cell lines, warranting further investigation.

Case Study 1: Antibacterial Evaluation

In a study evaluating various sulfonamide derivatives, N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide was synthesized and tested against common bacterial strains. The results indicated promising antibacterial activity, particularly against resistant strains of E. coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A recent publication explored the anti-inflammatory mechanisms of similar compounds, revealing that they inhibit COX enzymes effectively. The study highlighted the importance of the sulfonamide moiety in enhancing the binding affinity to COX enzymes, which could be applicable to N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The table below highlights structural differences and their implications:

Physicochemical Properties

- Lipophilicity :

- Hydrogen Bonding :

- Sulfonyl groups in the target and compounds enhance hydrogen-bonding capacity, critical for enzyme interactions .

Biological Activity

N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is CHFNOS, with a molecular weight of 420.5 g/mol. The compound features a piperidine ring substituted with a sulfonyl group, which is known to enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against various pathogens. For instance, studies have shown that derivatives with similar structures demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Active Against |

|---|---|---|---|

| 7b | 0.22 | 0.25 | S. aureus |

| 5a | 0.50 | 0.75 | E. coli |

| 4a | 0.40 | 0.60 | Pseudomonas aeruginosa |

These findings suggest that the piperidine and sulfonyl moieties contribute significantly to the antimicrobial activity of the compound .

Anticancer Properties

The anticancer potential of N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been explored in various studies. Compounds containing similar structural frameworks have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro studies on analogs have demonstrated that certain derivatives can effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 20 µM, indicating moderate potency.

Enzyme Inhibition

Enzyme inhibition studies reveal that N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exhibits significant activity against key enzymes such as acetylcholinesterase (AChE) and urease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.6 |

| Urease | 3.8 |

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's, while urease inhibition could be beneficial in managing urinary infections .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfonylation and acetylation. For sulfonylation, a common approach is reacting piperidine derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Acetamide formation can be achieved via coupling of the sulfonylated intermediate with 4-ethoxyphenylamine using carbodiimide-based reagents. Optimization includes:

- Temperature Control : Reflux conditions (e.g., 80–100°C) for sulfonylation to ensure complete reaction .

- Purification : Column chromatography or recrystallization from ethanol to isolate high-purity crystals .

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling steps to improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks, focusing on sulfonyl (δ ~3.1–3.5 ppm for SO2) and ethoxy (δ ~1.3–1.5 ppm for CH3) groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~445) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and confirm sulfonyl-piperidine geometry . Challenges include obtaining diffraction-quality crystals due to molecular flexibility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinity data for this compound?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Recommended approaches:

- Docking Validation : Cross-validate results using multiple software (e.g., AutoDock, Schrödinger) and compare with crystal structures of analogous sulfonamide-protein complexes .

- Free Energy Calculations : Apply molecular dynamics (MD) with umbrella sampling to account for entropic contributions .

- Experimental Replication : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants under varying pH and ionic conditions .

Q. How can X-ray crystallography be employed to determine the three-dimensional conformation of this compound, and what challenges might arise during data interpretation?

- Methodological Answer :

- Crystallization : Use slow evaporation of ethanol or DMSO solutions to grow single crystals. The sulfonyl group’s polarity may require additives (e.g., PEG) to stabilize crystal packing .

- Data Challenges :

- Torsional Flexibility : The piperidine ring’s chair-to-boat transitions can lead to disorder, requiring high-resolution (<1.0 Å) data for accurate modeling .

- Hydrogen Bonding : Interpret intermolecular interactions (e.g., C–H⋯O bonds) to resolve lattice stabilization effects .

Q. What methodological approaches are recommended for analyzing the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like de-ethylated or sulfone-oxidized derivatives .

- CYP Inhibition Screening : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

- Stability in Biofluids : Evaluate solubility (>50 µg/mL in PBS) and plasma protein binding (equilibrium dialysis) to predict bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Replicate Experiments : Test solubility in triplicate using standardized shake-flask methods (e.g., 24 hr agitation at 25°C) .

- Solvent Polarity : Correlate results with Hansen solubility parameters (δD, δP, δH) to identify outliers. For example, DMSO (δP=12.0) may overestimate solubility compared to aqueous buffers .

- Purity Verification : Confirm absence of hygroscopic impurities via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.